molecular formula C15H15NO4 B12845381 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid

Cat. No.: B12845381
M. Wt: 273.28 g/mol
InChI Key: PMZFPPTZSNLXJX-UHFFFAOYSA-N
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Description

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid typically involves multi-step organic reactions. One common route starts with the nitration of 4-methoxybenzoic acid, followed by reduction to form the corresponding amine. The benzyloxy group is then introduced through a nucleophilic substitution reaction. The final product is obtained after purification and characterization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) to form the amino group.

    Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or benzyl chloride.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

2-Amino-5-(benzyloxy)-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2-Amino-5-methoxybenzoic acid: Lacks the benzyloxy group, which may reduce its binding affinity in certain applications.

    2-Amino-4-methoxybenzoic acid: Similar structure but different substitution pattern, leading to distinct chemical properties.

    2-Amino-5-(benzyloxy)benzoic acid: Lacks the methoxy group, which can affect its solubility and reactivity.

Uniqueness: 2-Amino-5-(benzyloxy)-4-methoxybenzoic acid is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and physical properties. These groups can enhance the compound’s solubility, reactivity, and binding affinity, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-amino-4-methoxy-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H15NO4/c1-19-13-8-12(16)11(15(17)18)7-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18)

InChI Key

PMZFPPTZSNLXJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

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